molecular formula C13H17NO3 B1401505 (E)-tert-Butyl 4-methoxybenzylidenecarbamate CAS No. 479423-40-0

(E)-tert-Butyl 4-methoxybenzylidenecarbamate

Cat. No. B1401505
M. Wt: 235.28 g/mol
InChI Key: OLARTLQIVCKFTH-UHFFFAOYSA-N
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Description

“(E)-tert-Butyl 4-methoxybenzylidenecarbamate” is a specialty chemical . It is not intended for human or veterinary use, but for research purposes.


Synthesis Analysis

The synthesis of this compound involves several steps. In one experiment, the reaction was carried out with D-Prolin in acetonitrile at 20℃ for 16 hours . The optical yield was given as %ee, indicating an enantioselective reaction . Another experiment involved the use of SmI2 or SmI3 in THF . After stirring the reaction mixture at room temperature for 5 hours, it was quenched with aqueous HCl .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. For instance, in one experiment, the reaction was carried out with D-Prolin in acetonitrile at 20℃ for 16 hours . In another experiment, SmI2 or SmI3 was added to a stirred solution of bromonitromethane and the corresponding imines in THF .

Scientific Research Applications

Synthesis and Medicinal Applications

  • Anti-inflammatory and Analgesic Agents : A series of compounds related to (E)-tert-Butyl 4-methoxybenzylidenecarbamate were synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. They showed dual inhibitory activity against prostaglandin and leukotriene synthesis, with some demonstrating anti-inflammatory activities comparable to indomethacin but with reduced ulcerogenic effects (Ikuta et al., 1987).

  • Synthesis of Anti-arthritic Drugs : Efficient and selective synthesis methods have been developed for anti-arthritic drug candidates using quinone methide derivatives, which are chemically similar to (E)-tert-Butyl 4-methoxybenzylidenecarbamate (Inagaki et al., 2002).

Polymer Science and Organic Chemistry

  • Polymerization Catalysts : Compounds structurally related to (E)-tert-Butyl 4-methoxybenzylidenecarbamate have been used as catalysts in polymerization processes. For example, specific biphenol derivatives have shown high efficiency in the ring-opening polymerization of epsilon-caprolactone, enabling the synthesis of poly(e-caprolactone) with narrow polydispersity (Hsueh et al., 2002).

  • Antioxidant Applications : Certain derivatives have been synthesized and characterized for their antioxidant activities. These compounds have shown significant effectiveness in protecting polypropylene against thermal oxidation (Pan et al., 1998).

Analytical and Structural Chemistry

  • Chemosensor Development : Derivatives of (E)-tert-Butyl 4-methoxybenzylidenecarbamate have been developed as dual chemosensors for metal ions like Zn2+ and Al3+, demonstrating distinct excitation and emission wavelengths, which is important in analytical applications (Roy et al., 2019).

  • Crystallographic Studies : Structural analysis through X-ray crystallography has been conducted on compounds related to (E)-tert-Butyl 4-methoxybenzylidenecarbamate, providing insights into their molecular structure and potential interactions (Abonía et al., 2007).

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The signal word for this compound is "Warning" .

properties

IUPAC Name

tert-butyl N-[(4-methoxyphenyl)methylidene]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-13(2,3)17-12(15)14-9-10-5-7-11(16-4)8-6-10/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLARTLQIVCKFTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N=CC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-tert-Butyl 4-methoxybenzylidenecarbamate

CAS RN

479423-40-0
Record name tert-Butyl N-[(4-methoxyphenyl)methylene]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
D Ramella - 2013 - search.proquest.com
Since its discovery in 1912, the Mannich reaction has been widely utilized in organic chemistry to form CC bonds. Reactivity of an enol with an imine allows for easy formation of a [beta]-…
Number of citations: 2 search.proquest.com
HM Lovick - 2009 - search.proquest.com
The common theme throughout this research was the search for new tools and routes to effect useful chemical transformations. During these investigations we utilized a several …
Number of citations: 0 search.proquest.com

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